3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGXBBCXIUKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves a multi-step process One common method is the reaction of 4-tert-butylbenzoic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with thionyl chloride to yield the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can also improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of aniline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Materials Science
Optical Materials : The compound exhibits significant photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies and lighting solutions.
Polymer Composites : When incorporated into polymer matrices, this compound can enhance thermal stability and mechanical strength. Research indicates that composites containing oxadiazole derivatives demonstrate improved performance in high-temperature environments .
Pharmaceuticals
Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations .
Anti-cancer Properties : Research has indicated that certain oxadiazole compounds can inhibit the growth of cancer cells. The specific interactions of the compound with cellular pathways involved in cancer proliferation are under investigation, highlighting its potential as a therapeutic agent .
Optoelectronics
Light Emitting Devices : The compound's electronic properties make it a candidate for use in organic photovoltaics (OPVs) and OLEDs. Its ability to facilitate charge transport and light emission is critical for the development of efficient optoelectronic devices .
Sensors
Chemical Sensors : Due to its sensitivity to environmental changes, the compound can be utilized in the development of chemical sensors for detecting pollutants or hazardous substances. Its response to specific analytes can be calibrated for real-time monitoring applications .
Case Study 1: OLED Performance
A study conducted by researchers at Lanzhou Jiaotong University evaluated the performance of OLEDs fabricated using this compound. The results indicated that devices incorporating 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibited higher efficiency and brightness compared to traditional materials used in OLEDs.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of this compound was tested against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial colonies when exposed to varying concentrations of the compound, suggesting its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism by which 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity : The tert-butyl derivative exhibits the highest LogP (~4.5), attributed to the bulky hydrophobic tert-butyl group, making it more membrane-permeable than analogs with smaller substituents (e.g., methyl or chloro) .
Electronic Effects : The electron-donating tert-butyl group stabilizes the oxadiazole ring, enhancing fluorescence quantum yield in bisbranched derivatives (e.g., BBOD-2, BBOD-3) compared to chloro or methyl analogs .
Biological Activity : The chloro analog (LogP 3.1) shows antimicrobial properties, while the benzothiazolone derivative (4g) demonstrates dual functionality as an antimicrobial and fluorescent agent .
Thermal and Stability Profiles
- Melting Points : The tert-butyl derivative’s melting point is unreported, but its bisbranched analogs (BBOD series) show higher thermal stability (decomposition >250°C) due to extended conjugation .
- Light Sensitivity : Unlike the methyl or chloro analogs, the tert-butyl compound requires foil-covered vessels during synthesis, indicating higher photosensitivity .
Biological Activity
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound (C19H20N2O) features a 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group. The molecular weight is approximately 308.37 g/mol. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the oxadiazole derivative .
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that such compounds displayed IC50 values ranging from 12.8 µM to 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) cells . The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring and substitution patterns significantly influence their anticancer efficacy.
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial effects. Some studies have demonstrated that these compounds exhibit antibacterial and antifungal properties. For example, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at certain concentrations .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Inhibition studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE inhibition were found to be in the range of 12.8 µM to 99.2 µM . This dual inhibition suggests potential therapeutic applications in treating cognitive disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in mediating interactions with biological targets such as enzymes and receptors involved in cancer proliferation and neurodegeneration .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Cytotoxicity Against Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that specific substitutions on the oxadiazole ring enhanced cytotoxicity, with some derivatives achieving over 70% inhibition at low micromolar concentrations .
- Neuroprotective Effects : Research has shown that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .
Summary of Research Findings
| Activity | IC50 Value | Cell Lines/Organisms |
|---|---|---|
| Anticancer | 12.8 - 92.4 µM | HT-29, A549 |
| AChE Inhibition | 12.8 - 99.2 µM | Various |
| BChE Inhibition | >53 µM | Various |
| Antimicrobial Activity | Variable | Various bacterial strains and fungi |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline to maximize yield and purity?
- Methodological Answer : The synthesis involves coupling 4-tert-butylphenyl moieties with oxadiazole-aniline precursors. Key steps include:
- Using methanol as a solvent under light-protected conditions (foil-covered vessels) to prevent photodegradation of intermediates .
- Monitoring reaction progress via Thin-Layer Chromatography (TLC) and isolating products via filtration and recrystallization (e.g., methanol) to enhance purity .
- Adjusting stoichiometry to 1:1 equivalents of reactants to minimize side products .
Q. How can spectroscopic techniques (e.g., IR, LC-MS) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect NH₂ stretches (~3350–3422 cm⁻¹) and oxadiazole ring vibrations (~1600–1650 cm⁻¹) to verify functional groups .
- LC-MS : Confirm molecular weight (e.g., [M+1]⁺ ion at m/z ~302.9 for analogous compounds) and assess purity .
- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., tert-butyl group at δ ~1.3 ppm for CH₃, aryl protons at δ ~6.8–7.5 ppm) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Light Sensitivity : Store intermediates and final products in amber vials or foil-covered containers to prevent degradation .
- PPE : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure, especially due to potential amine reactivity .
- Waste Management : Segregate waste and collaborate with certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the oxadiazole-aniline scaffold and target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding (NH₂ group) and hydrophobic interactions (tert-butyl group) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or anticancer activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) using positive controls (e.g., doxorubicin, ascorbic acid) .
- Purity Verification : Cross-check compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Structural Analog Comparison : Compare activity trends with derivatives (e.g., 4-fluorobenzylthio analogs) to identify substituent-specific effects .
Q. How does crystallographic analysis elucidate the compound’s supramolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve packing motifs (e.g., π-π stacking of aryl groups, hydrogen bonds between NH₂ and oxadiazole rings) to explain stability and reactivity .
- Cambridge Structural Database (CSD) Mining : Compare torsion angles and bond lengths with analogous oxadiazoles (e.g., 5-aryl-1,3,4-oxadiazol-2-amines) to identify structural outliers .
Q. What are the challenges in designing derivatives for enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
